molecular formula C15H16O2 B11880907 Cis-3-hydroxy-2-phenyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one

Cis-3-hydroxy-2-phenyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one

Cat. No.: B11880907
M. Wt: 228.29 g/mol
InChI Key: BBDRHFLHKPREMA-NWDGAFQWSA-N
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Description

Cis-3-hydroxy-2-phenyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one is a chemical compound with a complex structure that includes a hydroxyl group, a phenyl group, and a hexahydroindenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-hydroxy-2-phenyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Cis-3-hydroxy-2-phenyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce various alcohols.

Scientific Research Applications

Cis-3-hydroxy-2-phenyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-3-hydroxy-2-phenyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one involves its interaction with specific molecular targets. The hydroxyl and phenyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may also influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Trans-3-hydroxy-2-phenyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one: Differing in stereochemistry, this compound may exhibit different chemical and biological properties.

    1H-Inden-1-one, 2,3-dihydro-: A structurally related compound with different functional groups and reactivity.

Properties

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

(3aS,7aR)-3-hydroxy-2-phenyl-3a,4,5,6,7,7a-hexahydroinden-1-one

InChI

InChI=1S/C15H16O2/c16-14-11-8-4-5-9-12(11)15(17)13(14)10-6-2-1-3-7-10/h1-3,6-7,11-12,16H,4-5,8-9H2/t11-,12+/m0/s1

InChI Key

BBDRHFLHKPREMA-NWDGAFQWSA-N

Isomeric SMILES

C1CC[C@@H]2[C@H](C1)C(=C(C2=O)C3=CC=CC=C3)O

Canonical SMILES

C1CCC2C(C1)C(=C(C2=O)C3=CC=CC=C3)O

Origin of Product

United States

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